4-[Benzo(b)thiophen-2-yl]-2-methylphenol
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Overview
Description
4-[Benzo(b)thiophen-2-yl]-2-methylphenol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom. Benzothiophenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol typically involves the coupling of 2-iodothiophenol with phenylacetylene using a palladium-catalyzed Sonogashira cross-coupling reaction . This method yields 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%) under controlled conditions . The reaction conditions often include the use of a palladium catalyst, a base such as sodium carbonate, and solvents like toluene and ethanol .
Industrial Production Methods: Industrial production of benzothiophene derivatives often involves large-scale reactions using similar catalytic processes. The scalability of the Sonogashira cross-coupling reaction makes it suitable for industrial applications, allowing for the efficient production of benzothiophene compounds .
Chemical Reactions Analysis
Types of Reactions: 4-[Benzo(b)thiophen-2-yl]-2-methylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-methylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol involves its interaction with various molecular targets and pathways. For instance, benzothiophene derivatives are known to inhibit enzymes such as beta-lactamases, which are involved in bacterial resistance to antibiotics . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene compound used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness: 4-[Benzo(b)thiophen-2-yl]-2-methylphenol stands out due to its specific structural features, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-10-8-12(6-7-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZSVQJDISMAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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